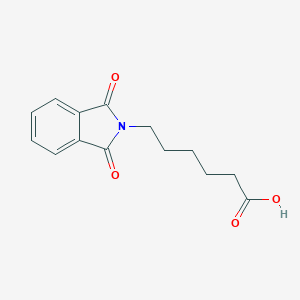

O-Phthalimide-C5-acid

Description

The exact mass of the compound 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDSLDWVMCWWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196173 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4443-26-9 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4443-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimidocapronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004443269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOCAPRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/940CG562FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Phthalimidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-phthalimidohexanoic acid, a key bifunctional molecule widely utilized in chemical synthesis and drug development. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, particularly its role as a versatile linker in bioconjugation and for the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

6-Phthalimidohexanoic acid, occasionally referred to as O-Phthalimide-C5-acid, is a derivative of 6-aminohexanoic acid. Its structure features a terminal carboxylic acid group and a phthalimide (B116566) group, which serves as a stable protecting group for the primary amine of the hexanoic acid backbone. The phthalimide group is notably non-polar, while the carboxylic acid provides a reactive handle for a variety of chemical modifications.

IUPAC Name: 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid Common Synonyms: N-(5-Carboxypentyl)phthalimide, 6-Phthalimidocaproic acid

The key physicochemical properties of 6-phthalimidohexanoic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO₄ | |

| Molecular Weight | 261.27 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-117 °C | |

| Solubility | Soluble in methanol, ethanol (B145695), and dimethylformamide. | |

| pKa | ~4.8 (for the carboxylic acid) | (Estimated) |

Experimental Protocols

Synthesis of 6-Phthalimidohexanoic Acid

The most common and straightforward synthesis of 6-phthalimidohexanoic acid involves the reaction of 6-aminohexanoic acid with phthalic anhydride (B1165640). The phthalic anhydride reacts with the primary amine of 6-aminohexanoic acid to form a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to form the stable phthalimide ring.

Materials:

-

6-Aminohexanoic acid

-

Phthalic anhydride

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6-aminohexanoic acid (1 equivalent) and phthalic anhydride (1 equivalent).

-

Add a suitable solvent, such as glacial acetic acid, to the flask. The solvent facilitates the reaction and helps to control the temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then collected by filtration.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is performed to purify the final product, yielding 6-phthalimidohexanoic acid as a white crystalline solid.

Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized 6-phthalimidohexanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a triplet corresponding to the methylene (B1212753) group adjacent to the nitrogen of the phthalimide, a triplet for the methylene group alpha to the carboxylic acid, and multiplets for the other methylene groups in the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, the carboxylic acid carbon (around 174 ppm), and the carbons of the aliphatic chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the imide (around 1770 and 1710 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as C-H stretching of the alkyl chain.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Applications in Drug Development and Research

The bifunctional nature of 6-phthalimidohexanoic acid makes it a valuable building block in several areas of drug development and scientific research.

Linker in Bioconjugation

6-Aminohexanoic acid is widely recognized as a flexible and hydrophobic linker in the construction of various bioconjugates.[1] The phthalimide-protected form, 6-phthalimidohexanoic acid, is a crucial intermediate in these synthetic pathways. The phthalimide group provides robust protection for the amine functionality, allowing for selective modification of the carboxylic acid group. Subsequently, the phthalimide group can be removed under mild conditions (e.g., using hydrazine) to unmask the primary amine for further conjugation.

This strategy is employed in:

-

Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody that targets cancer cells.[2] The properties of the linker, including its length and flexibility, are critical for the efficacy of the ADC.

-

Peptide Modification: Introducing 6-aminohexanoic acid into a peptide sequence can enhance its stability and modulate its biological activity.[1]

-

Labeling of Biomolecules: The carboxylic acid can be activated to react with amines on proteins or other biomolecules to attach fluorescent dyes, biotin, or other reporter molecules.

Synthesis of PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][5] The linker is a critical component that dictates the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[5][6]

Alkyl chains, such as the one provided by 6-phthalimidohexanoic acid, are commonly used as PROTAC linkers.[7] The synthesis of a PROTAC often involves the sequential coupling of the two ligands to the linker. 6-Phthalimidohexanoic acid serves as a versatile starting material for the linker, with the carboxylic acid and the protected amine providing orthogonal handles for chemical ligation.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of 6-phthalimidohexanoic acid's synthesis and application.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Purification of N-(5-Carboxypentyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-(5-carboxypentyl)phthalimide, a valuable bifunctional molecule incorporating both a hydrophobic phthalimide (B116566) group and a hydrophilic carboxylic acid moiety. This compound, also referred to as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, serves as a key building block in various chemical and pharmaceutical applications, including its use as a linker in the development of antibody-drug conjugates and other targeted therapeutic agents.

Synthesis of N-(5-Carboxypentyl)phthalimide

The primary synthetic route to N-(5-carboxypentyl)phthalimide involves the condensation reaction between phthalic anhydride (B1165640) and 6-aminohexanoic acid. This reaction, a variation of the Gabriel synthesis, proceeds via nucleophilic attack of the primary amine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the stable imide ring.

Reaction Scheme

Caption: Reaction scheme for the synthesis of N-(5-Carboxypentyl)phthalimide.

Experimental Protocols

Synthesis of N-(5-Carboxypentyl)phthalimide

This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides from amino acids.[1][2]

Materials:

-

Phthalic anhydride

-

6-Aminohexanoic acid

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 6-aminohexanoic acid (1.0 eq).

-

Add glacial acetic acid to the flask to serve as the reaction solvent (approximately 5-10 mL per gram of phthalic anhydride).

-

Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After refluxing for 2-4 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials.

-

Dry the crude product under vacuum.

Purification by Recrystallization

Procedure:

-

Dissolve the crude N-(5-carboxypentyl)phthalimide in a minimal amount of hot ethanol.

-

If the solution is colored, activated charcoal can be added, and the mixture heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. An ethanol-water mixture (e.g., 7:3) can also be effective for recrystallization.[3]

Data Presentation

The following table summarizes the key quantitative data for N-(5-carboxypentyl)phthalimide.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₄ | [4] |

| Molecular Weight | 247.25 g/mol | [4] |

| CAS Number | 4443-26-9 | [4] |

| Purity | ≥98% (Commercially available) | [4] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 114-118 °C | Supplier data |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water | General knowledge of similar compounds |

Characterization Data:

| Analysis Method | Expected Observations |

| ¹H NMR (CDCl₃, ppm) | δ ~7.9-7.7 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH), ~1.7-1.4 (m, 6H, other CH₂). The carboxylic acid proton (COOH) may be observed as a broad singlet at higher ppm values. |

| ¹³C NMR (CDCl₃, ppm) | δ ~179 (C=O, carboxylic acid), ~168 (C=O, imide), ~134, ~132, ~123 (aromatic carbons), ~38 (N-CH₂), ~34 (CH₂-COOH), and signals for the other aliphatic carbons.[5] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 248.08. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks around 1770 and 1710 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide), a broad absorption for the O-H of the carboxylic acid around 3000 cm⁻¹, and C=O stretching of the carboxylic acid around 1700 cm⁻¹.[6] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of N-(5-carboxypentyl)phthalimide.

Caption: Workflow for the synthesis and purification of N-(5-Carboxypentyl)phthalimide.

References

- 1. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4443-26-9 Cas No. | N-(5-Carboxypentyl)phthalimide | Apollo [store.apolloscientific.co.uk]

- 5. journals.plos.org [journals.plos.org]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Mechanism of Action of O-Phthalimide-C5-Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of O-Phthalimide-C5-acid and related N-hydroxyphthalimide (NHP) esters in the field of bioconjugation. We will delve into the core chemical principles, present quantitative data for reactivity and stability, provide detailed experimental protocols, and illustrate key pathways and workflows.

Introduction to this compound and N-Hydroxyphthalimide Esters in Bioconjugation

This compound is a bifunctional crosslinking reagent. Its structure consists of an N-hydroxyphthalimide (NHP) ester, a five-carbon (C5) spacer arm, and a terminal carboxylic acid. The NHP ester is an amine-reactive functional group, making this molecule suitable for covalently linking to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1]

The primary amine targets in proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[] Due to their typical surface exposure on folded proteins, these amine groups are readily accessible for conjugation.[3] The "O-Phthalimide" nomenclature in the user's query is interpreted as the ester linkage through the oxygen of the N-hydroxyphthalimide group, a common activating strategy for carboxylic acids.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The principal mechanism of action for the bioconjugation of this compound with a biomolecule is nucleophilic acyl substitution. This reaction is analogous to the widely used N-hydroxysuccinimide (NHS) ester chemistry.[]

The process unfolds as follows:

-

Nucleophilic Attack: The deprotonated primary amine of a biomolecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHP ester.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, resulting in the departure of N-hydroxyphthalimide as a stable leaving group.

-

Stable Amide Bond Formation: A stable and effectively irreversible amide bond is formed between the biomolecule and the C5-acid linker.[4]

This reaction is highly dependent on pH, with optimal rates typically observed between pH 7.2 and 8.5, where a sufficient concentration of deprotonated, nucleophilic primary amines is present.[][5]

Quantitative Data: Reactivity and Stability of Active Esters

| Active Ester | Leaving Group | pKa of Leaving Group | Relative Reactivity | Hydrolytic Stability |

| NHP Ester | N-Hydroxyphthalimide | ~6.3[1] | High | Moderate |

| NHS Ester | N-Hydroxysuccinimide | ~6.0[] | High | Moderate |

| TFP Ester | 2,3,5,6-Tetrafluorophenol | ~5.4 | Very High | Lower |

| PFP Ester | Pentafluorophenol | ~5.5 | Very High | Lower |

Note: This table provides a qualitative comparison. Actual reaction rates and stability are dependent on specific reaction conditions such as pH, temperature, and buffer composition.[6] Esters with better leaving groups (lower pKa) are generally more reactive towards amines but are also more susceptible to hydrolysis, which is a competing reaction in aqueous environments.[7]

Advanced Mechanism of Action: Phthalimide-Mediated Protein Degradation (PROTACs)

A more advanced application of phthalimide (B116566) derivatives in bioconjugation is in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the phthalimide moiety serves as a "warhead" to hijack the cell's natural protein disposal machinery.

A PROTAC is a heterobifunctional molecule that consists of:

-

A ligand that binds to a target protein of interest.

-

A linker (such as a C5 chain).

-

A ligand for an E3 ubiquitin ligase.

Thalidomide and its analogs, which contain a phthalimide core, are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex. By conjugating a phthalimide derivative to a ligand for a target protein, the resulting PROTAC can bring the target protein into close proximity with the E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The following is a general protocol for the bioconjugation of a protein with an NHP ester like this compound. This protocol is based on established methods for NHS ester conjugations and should be optimized for specific applications.[5]

Materials

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

This compound (or other NHP ester).

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF).

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 7.2-8.5.

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 8.0.

-

Purification column (e.g., desalting column or size-exclusion chromatography column).

Experimental Workflow

Detailed Procedure

-

Protein Preparation:

-

Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

-

NHP Ester Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). NHP esters are moisture-sensitive and will hydrolyze in the presence of water.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the NHP ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the conjugate is light-sensitive.

-

-

Quenching:

-

(Optional) Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHP ester.

-

-

Purification:

-

Remove excess, unreacted reagent and the N-hydroxyphthalimide byproduct by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Analyze the purified conjugate using appropriate methods such as SDS-PAGE to confirm conjugation, UV-Vis spectroscopy to determine the degree of labeling (if the linker or a secondary molecule has a chromophore), and mass spectrometry to confirm the mass of the conjugate.

-

Conclusion

This compound and related N-hydroxyphthalimide esters are versatile reagents in bioconjugation. Their primary mechanism of action involves a robust nucleophilic acyl substitution reaction with primary amines to form stable amide bonds, making them effective tools for labeling and crosslinking biomolecules. Furthermore, the phthalimide moiety itself can be leveraged in advanced applications like PROTACs to induce targeted protein degradation via the ubiquitin-proteasome pathway. A thorough understanding of the reaction chemistry, kinetics, and potential applications is crucial for the successful design and execution of bioconjugation strategies in research and therapeutic development.

References

O-Phthalimide-C5-acid: A Technical Guide to its Spectral Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phthalimide-C5-acid, systematically known as N-(5-carboxypentyl)phthalimide, is a bifunctional organic compound. It features a phthalimide (B116566) group, which serves as a protected form of a primary amine, and a terminal carboxylic acid on a five-carbon aliphatic chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its application can be found in the synthesis of amino acids, peptide modifications, and as a linker in drug delivery systems. Accurate spectral analysis is crucial for confirming its identity and purity.

This technical guide provides a comprehensive overview of the predicted spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also includes standardized experimental protocols for data acquisition and a workflow for its synthesis and characterization.

Data Presentation

The quantitative spectral data for this compound are summarized in the following tables. These values are predicted based on the known spectral characteristics of N-alkylphthalimides and aliphatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| 7.82 - 7.88 | Multiplet | 2H | Aromatic Protons |

| 7.70 - 7.76 | Multiplet | 2H | Aromatic Protons |

| 3.68 | Triplet | 2H | N-CH₂ |

| 2.35 | Triplet | 2H | CH₂ -COOH |

| 1.65 - 1.75 | Multiplet | 2H | N-CH₂-CH₂ |

| 1.55 - 1.65 | Multiplet | 2H | CH₂ -CH₂-COOH |

| 1.35 - 1.45 | Multiplet | 2H | -CH₂-CH₂ -CH₂- |

| 10 - 12 | Broad Singlet | 1H | -COOH |

Note: Chemical shifts are referenced to a standard internal solvent signal and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Provisional Assignment |

| ~ 179.0 | C OOH (Carboxylic Acid Carbonyl) |

| ~ 168.4 | N-C =O (Phthalimide Carbonyl) |

| ~ 134.0 | Aromatic CH |

| ~ 132.1 | Aromatic C (Quaternary) |

| ~ 123.2 | Aromatic CH |

| ~ 37.7 | N-C H₂ |

| ~ 33.8 | C H₂-COOH |

| ~ 28.2 | N-CH₂-C H₂ |

| ~ 26.2 | C H₂-CH₂-COOH |

| ~ 24.1 | -CH₂-C H₂-CH₂- |

Note: The assignments are based on typical chemical shifts for the respective functional groups.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z Ratio | Proposed Fragment Interpretation |

| 261 | [M]⁺ (Molecular Ion) |

| 244 | [M - OH]⁺ |

| 216 | [M - COOH]⁺ |

| 160 | Phthalimide moiety fragment |

| 148 | Phthalimide cation |

| 132 | Phthaloyl cation |

| 104 | Benzoyl cation fragment |

| 76 | Benzene ring fragment |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of this compound.

Materials and Equipment:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆)

-

5 mm NMR tubes

-

High-field NMR Spectrometer (e.g., 300 MHz or higher)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is completely dissolved before transferring the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A greater number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative ratios of the protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Sample introduction system (e.g., direct insertion probe or Gas Chromatography interface)

Procedure:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

-

Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. For Electron Ionization (EI), the electron energy is typically set to 70 eV.[1]

-

Sample Introduction: The sample is introduced into the ion source where it is vaporized and ionized.[2]

-

Data Acquisition: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[2]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is then interpreted to provide evidence for the compound's structure.[3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

The Pivotal Role of the C5 Linker in O-Phthalimide-C5-Acid Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This technical guide delves into the crucial function of the C5 alkyl linker in O-Phthalimide-C5-acid, a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore how the C5 linker's length and attachment point are pivotal for optimizing PROTAC efficacy, selectivity, and physicochemical properties, supported by experimental data and detailed protocols.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are designed to induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. A PROTAC is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[1] The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2] The length, composition, and attachment point of the linker can significantly influence the PROTAC's potency, selectivity, and drug-like properties.[3]

The this compound moiety serves as a precursor to the CRBN-binding ligand in a PROTAC. The phthalimide (B116566) group is recognized by the CRBN E3 ligase, while the C5 carboxylic acid provides a versatile attachment point for a linker, which is then connected to the POI-binding ligand.[4]

The Significance of the C5 Linker in O-Phthalimide-Based PROTACs

The choice of a C5 alkyl linker and its specific length is a critical design consideration in the development of effective and selective phthalimide-based PROTACs.

Impact on Ternary Complex Formation and Stability

The length of the alkyl linker directly influences the geometry and stability of the ternary complex. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into the optimal orientation for ubiquitination.[5] The C5 linker often represents a favorable balance, providing sufficient flexibility and length to facilitate productive ternary complex formation for a range of target proteins.

Enhancement of Physicochemical Properties

Alkyl linkers, such as the C5 chain, are generally lipophilic, which can enhance the cell permeability of the PROTAC molecule.[] This is a crucial factor as PROTACs need to cross the cell membrane to reach their intracellular targets. The C5 length often provides a good balance between improved permeability and maintaining adequate solubility.

Reduction of Off-Target Effects

Research has demonstrated that the attachment point of the linker on the phthalimide ring is critical for minimizing off-target effects. Specifically, modifications at the C5 position have been shown to reduce the unintended degradation of certain zinc-finger proteins, a known liability of some CRBN-recruiting PROTACs. This is in contrast to C4 modifications, which can lead to greater off-target activity.[7] Therefore, utilizing a C5 linker is a key strategy for enhancing the selectivity of phthalimide-based PROTACs.

Data Presentation: Impact of Alkyl Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from studies on CRBN-recruiting PROTACs, illustrating the impact of varying alkyl linker lengths on degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation of METTL3 by UZH2-based PROTACs with Varying Alkyl Linker Lengths in MV4-11 Cells [8]

| PROTAC Compound | Linker Length (Number of Carbon Atoms) | DC50 (µM) for METTL3 | Dmax (%) for METTL3 |

| 4a | 3 | > 1 | < 20 |

| 4b | 4 | > 1 | ~30 |

| 4c | 5 | ~1 | ~40 |

| 4d | 7 | 0.44 | 80 |

| 4e | 9 | > 1 | ~60 |

| 4f | 11 | > 1 | < 50 |

Data from a study on METTL3 degraders, where a seven-carbon linker demonstrated the highest potency.

Table 2: Degradation of BRD4 by dBET-related PROTACs with Varying Linker Lengths [9]

| PROTAC Compound | Linker Length (Number of Carbon Atoms) | DC50 (µM) for BRD4 |

| C2-dBET57 | 2 | 10 |

| C4-dBET1 | 4 | 10 |

| C8-BET6 | 8 | 0.1 |

This data highlights that a longer alkyl linker can significantly improve the degradation potency of BRD4-targeting PROTACs.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes the general steps for coupling this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound (6-(N-phthalimido)hexanoic acid)

-

Target protein ligand with an amine functional group

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final PROTAC.[4]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples with Laemmli buffer and denature by boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[4]

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Degradation

Caption: Mechanism of protein degradation induced by an this compound based PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesensors.com [lifesensors.com]

O-Phthalimide-C5-Acid as a Hapten Carrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Phthalimide-C5-acid, a key hapten used in the development of immunoassays for the detection of phthalimide-related compounds. This document outlines the synthesis of the hapten, its conjugation to carrier proteins, and the subsequent development of an enzyme-linked immunosorbent assay (ELISA). Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in their practical applications.

Introduction

This compound, chemically known as 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid, is a hapten designed for the development of specific antibodies against molecules containing the phthalimide (B116566) group. Due to their small size, haptens like this compound are not immunogenic on their own. However, when conjugated to a larger carrier protein, they can elicit a specific immune response, leading to the production of antibodies that can be utilized in various immunochemical techniques. The C5 aliphatic chain acts as a spacer, distancing the phthalimide group from the carrier protein to ensure its availability for antibody recognition.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Gabriel synthesis, which involves the alkylation of potassium phthalimide with a haloalkane. In this case, the haloalkane is 6-bromohexanoic acid.

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process: the formation of 6-bromohexanoic acid and its subsequent reaction with potassium phthalimide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

ε-Caprolactone

-

Hydrobromic acid (48%)

-

Concentrated Sulfuric acid

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware and purification apparatus

Step 1: Synthesis of 6-Bromohexanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ε-caprolactone.

-

Carefully add a mixture of 48% hydrobromic acid and concentrated sulfuric acid.

-

Heat the mixture to reflux for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 6-bromohexanoic acid, which can be further purified by distillation or chromatography.

Step 2: Synthesis of 6-(1,3-dioxoisoindolin-2-yl)hexanoic acid (this compound) [1][2]

-

Dissolve 6-bromohexanoic acid and a slight molar excess of potassium phthalimide in anhydrous DMF.

-

Heat the mixture at 100-120 °C for 4-6 hours with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a large volume of cold water.

-

The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Hapten-Carrier Conjugation

To generate an immune response, this compound must be covalently linked to a carrier protein. Bovine Serum Albumin (BSA) is commonly used for generating the immunogen (for injection into the host animal), while Ovalbumin (OVA) is often used for the coating antigen in ELISA to avoid cross-reactivity with the immunizing carrier. The carboxylic acid group of the hapten is coupled to the primary amine groups (e.g., on lysine (B10760008) residues) of the protein using the carbodiimide (B86325) reaction, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency.

Conjugation Workflow

Caption: EDC-NHS chemistry for hapten-carrier conjugation.

Experimental Protocol: EDC-NHS Conjugation

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Dissolve this compound in a minimal amount of DMF and then dilute with MES buffer.

-

Add EDC and NHS to the hapten solution (a 5-10 fold molar excess over the hapten is common).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxyl group.

-

Dissolve the carrier protein (BSA or OVA) in PBS.

-

Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Transfer the reaction mixture to a dialysis tube and dialyze against PBS (with several buffer changes) for 48 hours at 4°C to remove unreacted hapten and coupling reagents.

-

Determine the protein concentration and conjugation ratio (hapten molecules per protein molecule) using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Immunoassay Development

An indirect competitive ELISA is a common format for detecting small molecules like phthalimides. In this assay, the hapten-OVA conjugate (coating antigen) is immobilized on a microtiter plate. A limited amount of primary antibody (raised against the hapten-BSA immunogen) is incubated with the sample containing the free analyte (this compound or related compounds). This mixture is then added to the coated plate. The free analyte in the sample competes with the immobilized hapten-OVA for binding to the primary antibody. A lower concentration of analyte in the sample results in more antibody binding to the plate, leading to a stronger signal.

Indirect Competitive ELISA Workflow

Caption: Steps of an indirect competitive ELISA for hapten detection.

Experimental Protocol: Indirect Competitive ELISA

Materials:

-

Hapten-OVA conjugate (coating antigen)

-

Primary antibody (e.g., rabbit anti-O-Phthalimide-C5-acid)

-

Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)

-

96-well ELISA plates

-

Coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Standards of this compound

Procedure:

-

Coating: Dilute the Hapten-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: In a separate plate or tubes, pre-incubate 50 µL of standards or samples with 50 µL of the diluted primary antibody for 30 minutes.

-

Add 100 µL of the pre-incubated mixture to each well of the coated and blocked plate. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation

Quantitative data from the developed immunoassay are crucial for its validation and application. Key parameters include the antibody titer, the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and the working range.

Note: The following data are illustrative examples. No specific quantitative data for an immunoassay using this compound as a hapten could be located in the published literature. These values must be determined empirically for any newly developed assay.

Table 1: Illustrative Immunoassay Performance Characteristics

| Parameter | Illustrative Value | Unit | Description |

| Antibody Titer | 1:64,000 | - | The highest dilution of antiserum giving a significant signal. |

| IC50 | 15.5 | ng/mL | Concentration of analyte causing 50% inhibition of antibody binding. |

| Limit of Detection (LOD) | 0.5 | ng/mL | The lowest concentration of analyte that can be reliably distinguished from zero. |

| Working Range | 2 - 100 | ng/mL | The range of concentrations over which the assay is precise and accurate. |

| Cross-Reactivity (Phthalimide) | 100 | % | Relative reactivity of the parent compound. |

| Cross-Reactivity (Phthalic Acid) | < 0.1 | % | Relative reactivity of a potential cross-reactant. |

Conclusion

References

O-Phthalimide-C5-Acid: A Technical Guide to Safety and Handling

Introduction

O-Phthalimide-C5-acid is a bifunctional molecule incorporating a phthalimide (B116566) group and a C5 carboxylic acid. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The phthalimide group can serve as a masked primary amine, while the carboxylic acid allows for a variety of coupling reactions. Understanding the safety and handling of this compound is paramount for its effective and safe utilization in a laboratory setting.

Hazard Identification and Classification

The primary hazards associated with this compound are inferred from the properties of hexanoic acid, which is known to be corrosive.[1][2] The phthalimide group is generally considered to be of low toxicity.[3][4]

Inferred GHS Classification:

Hazard Statements:

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER/doctor.[1]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Phthalimide

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂ | [5] |

| Molecular Weight | 147.13 g/mol | [5] |

| Appearance | Off-white solid | [5] |

| Melting Point | > 233.5 °C | [5] |

| Boiling Point | 366 °C | [5] |

| Water Solubility | Slightly soluble | [5] |

Table 2: Physical and Chemical Properties of Hexanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid or white solid | [6] |

| Melting Point | -3 °C | [7] |

| Boiling Point | 205 °C | [7] |

| Flash Point | 108 °C | [7] |

| Density | 0.93 g/cm³ | [7] |

| Water Solubility | Slightly soluble (1.1 g/100mL at 20°C) | [7] |

Experimental Protocols

General Handling Procedures

Given the inferred corrosive nature of this compound, strict adherence to standard laboratory safety protocols is essential.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Synthesis of this compound (General Method)

A common method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride (B1165640) with a primary amine. In the case of this compound, this would involve the reaction of phthalic anhydride with 6-aminohexanoic acid.

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: O-Phthalimide-C5-Acid for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols related to the use of phthalimide-containing reagents for protein conjugation. The focus is on the applications in targeted protein degradation and bioorthogonal chemistry, with a generalized protocol for the conjugation of carboxylated phthalimide (B116566) linkers to proteins.

Introduction to Phthalimide-Based Bioconjugation

The phthalimide moiety has emerged as a versatile functional group in the field of bioconjugation, with significant applications in drug development and chemical biology.[1][2][3][4] Its utility stems from its ability to act as a recognition element for the Cereblon (CRBN) E3 ubiquitin ligase complex and its reactivity towards primary amines under physiological conditions.[5][3][4] These properties have been exploited in the development of Proteolysis Targeting Chimeras (PROTACs) and for switchable bioorthogonal labeling.[5][1][2][6]

Key Applications:

-

Targeted Protein Degradation (PROTACs): Phthalimide derivatives, such as thalidomide, can be conjugated to a ligand for a target protein.[7][3][4] The resulting bifunctional molecule recruits the target protein to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[7][3] This strategy allows for the selective removal of disease-causing proteins.[3][4]

-

Bioorthogonal and Switchable Conjugation: The phthalimide group can react with primary amines, allowing for the conjugation of molecules to proteins.[5][1][2][6] This reaction can be "switchable," where one amine-containing molecule can be displaced by another, offering a novel tool for dynamic labeling and functional studies in biological systems.[5][1][2][6]

Quantitative Data Summary

The following table summarizes quantitative data from studies on phthalimide-based protein degradation, specifically focusing on the well-characterized degrader dBET1, which targets BET bromodomain proteins.

| Compound | Target Protein | Cell Line | EC50 (Protein Depletion) | Time for Complete Degradation | Reference |

| dBET1 | BRD4 | SUM149 | 430 nM | 2 hours | [4] |

| dFKBP-1 | FKBP12 | MV4;11 | >80% reduction at 0.1 µM | Not Specified | [4] |

| dFKBP-2 | FKBP12 | MV4;11 | >80% reduction at 0.1 µM | Not Specified | [4] |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of O-Phthalimide-C5-Acid to a Protein via Amide Bond Formation

This protocol describes a general method for conjugating a molecule containing a carboxylic acid, such as a hypothetical "this compound," to primary amines (e.g., lysine (B10760008) residues) on a target protein using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5). Amine-containing buffers like Tris should be avoided.

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

-

Reaction buffers and quenching reagents (e.g., hydroxylamine (B1172632), glycine, or Tris)

Procedure:

-

Activation of this compound:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2:1.2.

-

Incubate the reaction mixture at room temperature for 1-2 hours to generate the NHS-ester of the phthalimide linker.

-

-

Protein Preparation:

-

Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Ensure the pH of the protein solution is between 7.2 and 8.5 for efficient conjugation to primary amines.

-

-

Conjugation Reaction:

-

Add the activated this compound NHS-ester solution to the protein solution. The molar ratio of the linker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 10 to 20-fold molar excess of the linker).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add a quenching reagent such as Tris, glycine, or hydroxylamine to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the conjugated protein using a standard protein assay (e.g., BCA or Bradford).

-

Characterize the degree of labeling using techniques such as UV-Vis spectroscopy (if the phthalimide linker has a distinct absorbance), mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE analysis.

-

Visualizations

Caption: Workflow for protein conjugation with this compound.

Caption: Mechanism of action for phthalimide-based PROTACs.

References

- 1. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. | Read by QxMD [read.qxmd.com]

- 7. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]

Application Notes and Protocols for Antibody Labeling using O-Phthalimide-C5-Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of O-Phthalimide-C5-acid as a bifunctional linker for the covalent modification of antibodies. The primary application discussed is the development of antibody-drug conjugates (ADCs), a pivotal class of targeted therapeutics in oncology.[1][2]

Introduction

Antibody-drug conjugates (ADCs) combine the high specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug, offering a targeted approach to cancer therapy.[1][3] The linker molecule is a critical component that connects the antibody to the payload, influencing the stability, pharmacokinetics, and efficacy of the final ADC.[4] this compound is a bifunctional linker designed for the conjugation of amine-containing payloads to the lysine (B10760008) residues of an antibody.

The this compound linker features two key reactive moieties:

-

A phthalimide (B116566) group , which can react with primary amines, serving as a stable anchor for an amine-containing payload. The phthalimide group can be part of a "switchable" conjugation strategy, allowing for the exchange of payloads.[5][6]

-

A carboxylic acid group , which can be activated to react with the ε-amino groups of lysine residues on the antibody surface, forming a stable amide bond.[7]

-

A C5 aliphatic spacer , which provides spatial separation between the antibody and the payload, potentially reducing steric hindrance and improving payload activity.

This document provides a detailed protocol for a two-step conjugation process: first, the reaction of this compound with an amine-containing payload, and second, the conjugation of the resulting phthalimide-payload complex to a monoclonal antibody.

Principle of the Method

The labeling strategy involves two main stages:

-

Payload Attachment to the Linker: The primary amine of a payload molecule reacts with the phthalimide group of this compound. This reaction forms a stable conjugate, leaving the carboxylic acid group of the linker available for the subsequent reaction with the antibody.

-

Antibody Conjugation: The carboxylic acid of the phthalimide-payload complex is activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker-payload complex then reacts with the primary amino groups of lysine residues on the antibody to form stable amide bonds.[8] Lysine residues are abundant on the surface of antibodies, making this a common, albeit non-site-specific, conjugation method.[1]

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Amine-containing payload

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0

-

Quenching reagent (e.g., Tris or glycine (B1666218) solution)

-

Purification columns (e.g., size-exclusion chromatography (SEC) or protein A)

-

Spectrophotometer (for concentration determination)

-

HPLC system (for characterization)

Experimental Protocols

Step 1: Preparation of Phthalimide-Payload Conjugate

This step involves the reaction of the amine-containing payload with this compound.

-

Dissolution: Dissolve this compound and the amine-containing payload in an appropriate organic solvent such as DMF or DMSO to a final concentration of 10-20 mM.

-

Reaction: Mix the dissolved this compound and payload in a 1:1.2 molar ratio (Linker:Payload).

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired phthalimide-payload conjugate.

-

Purification: Once the reaction is complete, the phthalimide-payload conjugate can be purified using techniques such as flash chromatography or preparative HPLC to remove unreacted starting materials.

-

Characterization: Confirm the identity and purity of the purified product by LC-MS and NMR spectroscopy.

Step 2: Antibody Conjugation with Phthalimide-Payload

-

Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS at pH 8.0. A slightly alkaline pH deprotonates the lysine amino groups, increasing their nucleophilicity.[8]

-

Activation of Phthalimide-Payload:

-

Dissolve the purified phthalimide-payload conjugate in DMF or DMSO to a concentration of 10 mM.

-

In a separate tube, prepare a fresh solution of EDC (100 mM) and NHS (100 mM) in DMF or DMSO.

-

Add EDC and NHS to the phthalimide-payload solution at a 1:1.2:1.2 molar ratio (Phthalimide-Payload:EDC:NHS).

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated phthalimide-payload-NHS ester solution to the antibody solution. The molar ratio of the activated linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., starting with a 5 to 10-fold molar excess of the linker).

-

Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

-

-

Quenching: Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

-

Purification of the ADC:

-

Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

-

Alternatively, protein A chromatography can be used for purification.

-

Collect the fractions containing the purified ADC.

-

-

Characterization of the ADC:

-

Concentration: Determine the protein concentration of the purified ADC using a spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy if the payload has a distinct absorbance wavelength, or by hydrophobic interaction chromatography (HIC)-HPLC. Mass spectrometry can also be used for a more precise DAR determination.

-

Purity and Aggregation: Analyze the purity and aggregation state of the ADC using SEC-HPLC.

-

Data Presentation

The following tables represent expected outcomes from the antibody labeling protocol.

Table 1: Reaction Conditions and Resulting Drug-to-Antibody Ratio (DAR)

| Molar Ratio (Linker:Antibody) | Reaction Time (hours) | Temperature (°C) | Average DAR |

| 5:1 | 2 | 25 | 3.8 |

| 10:1 | 2 | 25 | 6.2 |

| 20:1 | 2 | 25 | 8.5 |

| 10:1 | 4 | 25 | 6.5 |

Table 2: Characterization of Purified ADC (10:1 Molar Ratio)

| Parameter | Result | Method |

| Protein Concentration | 4.5 mg/mL | A280 |

| Average DAR | 6.2 | HIC-HPLC |

| Purity | >95% | SEC-HPLC |

| Monomer Content | >98% | SEC-HPLC |

| Endotoxin Level | < 0.1 EU/mg | LAL Assay |

Visualizations

Chemical Reaction Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. New Technologies Bloom Together for Bettering Cancer Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. | Read by QxMD [read.qxmd.com]

- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: O-Phthalimide-C5-acid in ELISA Plate Coating

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique for detecting and quantifying a wide range of analytes. While large molecules like proteins and antibodies can be readily adsorbed to polystyrene microplates, the immobilization of small molecules (haptens) presents a significant challenge due to their low molecular weight and lack of functional groups for stable binding. To overcome this, haptens are typically conjugated to a larger carrier protein, which can then be effectively coated onto the ELISA plate.

O-Phthalimide-C5-acid is a bifunctional molecule featuring a terminal carboxylic acid and a phthalimide-protected amine. The carboxylic acid group serves as a reactive handle for covalent conjugation to primary amines on carrier proteins through amide bond formation. This application note details the use of this compound as a hapten that is first conjugated to a carrier protein, typically Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), and subsequently used to coat ELISA plates for the development of competitive immunoassays.

Principle of Application

The carboxylic acid moiety of this compound can be activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This activation step creates a more stable NHS ester intermediate that readily reacts with primary amine groups (-NH2) present on the lysine (B10760008) residues of carrier proteins like BSA, forming a stable amide linkage. The resulting hapten-carrier conjugate can then be passively adsorbed onto the surface of a high-binding ELISA plate. This coated plate can then be used in a competitive ELISA format to detect antibodies specific to the phthalimide (B116566) hapten or to quantify the free hapten in a sample.

Data Presentation

Table 1: Reagents for this compound Conjugation and ELISA

| Reagent | Recommended Concentration/Amount | Purpose |

| This compound | 1-10 mg | Hapten for conjugation |

| Bovine Serum Albumin (BSA) | 10-20 mg | Carrier protein |

| EDC (EDAC) | 2-10 fold molar excess over hapten | Activates carboxylic acid group |

| Sulfo-NHS | 2-5 fold molar excess over hapten | Stabilizes the activated intermediate |

| Activation Buffer (MES, pH 6.0) | 50 mM | Optimal pH for EDC/Sulfo-NHS reaction |

| Conjugation Buffer (PBS, pH 7.4) | 1X | Buffer for the conjugation reaction |

| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | 0.05 M | Promotes passive adsorption of the conjugate to the ELISA plate |

| Washing Buffer (PBST) | 1X PBS, 0.05% Tween-20 | Removes unbound reagents |

| Blocking Buffer (BSA in PBST) | 1-5% (w/v) | Blocks non-specific binding sites on the plate |

| Primary Antibody (Anti-Phthalimide) | Varies (e.g., 1:1000 - 1:10,000) | Binds to the coated hapten |

| HRP-conjugated Secondary Antibody | Varies (e.g., 1:5000 - 1:20,000) | Binds to the primary antibody and provides the detection signal |

| TMB Substrate | As per manufacturer | Reacts with HRP to produce a colorimetric signal |

| Stop Solution (H₂SO₄) | 2 N | Stops the enzymatic reaction |

Table 2: Example Checkerboard Titration for Optimal Coating and Antibody Concentration

| Coating Conc. (µg/mL) | 1:1000 Primary Ab (OD) | 1:2000 Primary Ab (OD) | 1:4000 Primary Ab (OD) | 1:8000 Primary Ab (OD) |

| 10 | >3.0 | 2.85 | 2.10 | 1.55 |

| 5 | 2.90 | 2.50 | 1.80 | 1.20 |

| 2.5 | 2.45 | 1.95 | 1.30 | 0.85 |

| 1.25 | 1.80 | 1.35 | 0.90 | 0.50 |

| 0.625 | 1.10 | 0.80 | 0.55 | 0.30 |

| Blank | 0.15 | 0.12 | 0.10 | 0.08 |

Optimal conditions are typically selected to give a high signal (e.g., OD ≈ 1.5-2.0) with the lowest concentrations of coating antigen and primary antibody to maximize assay sensitivity and minimize reagent consumption.

Experimental Protocols

Protocol 1: Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol describes the covalent attachment of this compound to BSA using EDC/Sulfo-NHS chemistry.[3][4]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), carrier-free

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 50 mM MES, pH 6.0

-

Conjugation Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

-

Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of Conjugation Buffer.

-

Prepare Hapten Solution: Dissolve 5 mg of this compound in 0.5 mL of DMF or DMSO.

-

Activate Hapten: a. In a separate tube, dissolve 10 mg of EDC and 15 mg of Sulfo-NHS in 1 mL of Activation Buffer. This solution should be prepared immediately before use. b. Add the EDC/Sulfo-NHS solution to the hapten solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Conjugation: a. Slowly add the activated hapten solution to the BSA solution while gently stirring. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

-

Purification: a. Remove unreacted hapten and crosslinking reagents by dialysis against 1X PBS at 4°C. Change the dialysis buffer 3-4 times over 24-48 hours. b. Alternatively, use a desalting column according to the manufacturer's instructions.

-

Characterization and Storage: a. Determine the protein concentration of the conjugate using a BCA or Bradford assay. b. Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel. c. Store the conjugate at -20°C or -80°C in aliquots.

Caption: Workflow for conjugating this compound to a carrier protein.

Protocol 2: ELISA Plate Coating with this compound-BSA Conjugate

This protocol outlines the procedure for immobilizing the hapten-carrier conjugate onto a 96-well ELISA plate.[5][6][7]

Materials:

-

Purified this compound-BSA conjugate

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6

-

High-binding 96-well ELISA plates

Procedure:

-

Dilute Conjugate: Dilute the this compound-BSA conjugate to the optimal concentration (determined by checkerboard titration, e.g., 1-10 µg/mL) in ice-cold Coating Buffer.

-

Plate Coating: Add 100 µL of the diluted conjugate to each well of the 96-well plate.

-

Incubation: Cover the plate and incubate overnight at 4°C. Alternatively, incubate for 2-4 hours at room temperature.

-

Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Washing Buffer (PBST) per well.

-

Blocking: a. Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBST) to each well. b. Incubate for 1-2 hours at room temperature.

-

Final Wash: Discard the blocking solution and wash the plate 3 times with PBST.

-

The plate is now ready for use in an ELISA. It can be used immediately or dried and stored with a desiccant at 4°C for future use.

Protocol 3: Competitive ELISA for Detection of Free Hapten

This protocol describes a competitive ELISA to quantify a free hapten (or a related analyte) that competes with the coated hapten for binding to a specific primary antibody.

Materials:

-

Coated and blocked ELISA plate

-

Samples and standards containing the free hapten

-

Primary antibody (specific for the phthalimide moiety)

-

HRP-conjugated secondary antibody

-